2,6-Diethoxyimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
189116-02-7 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.233 |
IUPAC Name |
2,6-diethoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H13N3O2/c1-3-14-9-6-5-8-11-10(15-4-2)7-13(8)12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
BPLYJFJGRILTSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN2C=C(N=C2C=C1)OCC |
Synonyms |
Imidazo[1,2-b]pyridazine, 2,6-diethoxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 B Pyridazines
General Synthetic Routes for the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fundamental imidazo[1,2-b]pyridazine ring system can be achieved through various synthetic pathways, each offering distinct advantages in terms of starting material availability, reaction conditions, and potential for substitution.
A prevalent and versatile method for the synthesis of the imidazo[1,2-b]pyridazine skeleton involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govumich.edu This reaction, often referred to as the Tchichibabin reaction, proceeds through the initial nucleophilic attack of the endocyclic nitrogen atom of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system. The use of a mild base is often employed to facilitate the reaction. nih.gov
A general representation of this condensation reaction is depicted below:
The success of this method is demonstrated in the synthesis of various substituted imidazo[1,2-b]pyridazines, where the substituents on both the 3-aminopyridazine and the α-haloketone can be varied to achieve a diverse range of final products. nih.gov
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-b]pyridazines. umich.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have been instrumental in the construction of complex imidazo[1,2-b]pyridazine derivatives. researchgate.net These methods allow for the introduction of aryl, heteroaryl, and other substituents at various positions of the heterocyclic core, often with high efficiency and regioselectivity.
For instance, palladium-catalyzed intramolecular C-H amination has been utilized to construct the imidazo[1,2-b]pyridazine ring system from appropriately substituted pyridazine (B1198779) precursors. researchgate.net Furthermore, functionalization of a pre-formed imidazo[1,2-b]pyridazine core through transition-metal-catalyzed cross-coupling reactions provides a strategic approach to introduce desired substituents. umich.edu
Beyond the classical condensation and modern transition-metal-catalyzed methods, other heterocyclization strategies have been developed for the synthesis of the imidazo[1,2-b]pyridazine ring. These can include multi-component reactions where three or more starting materials combine in a one-pot synthesis to generate the desired heterocyclic product. Such approaches are highly valued for their efficiency and atom economy.
Strategies for Targeted Synthesis of Substituted Imidazo[1,2-b]pyridazines
The synthesis of a specifically substituted derivative like 2,6-diethoxyimidazo[1,2-b]pyridazine requires a carefully planned synthetic route that allows for the regioselective introduction of the ethoxy groups at the desired positions.
The introduction of an alkoxy group, such as an ethoxy group, at the 6-position of the imidazo[1,2-b]pyridazine ring system is typically achieved by starting with a correspondingly substituted pyridazine precursor. A common strategy involves the nucleophilic substitution of a halogen atom, most commonly chlorine, on the pyridazine ring with an alkoxide. For example, 3-amino-6-chloropyridazine (B20888) can be reacted with sodium ethoxide to yield 3-amino-6-ethoxypyridazine. chemicalbook.comgoogle.com This intermediate then serves as the pyridazine component in the subsequent condensation reaction to form the imidazo[1,2-b]pyridazine core.
The introduction of an alkoxy group at the 2-position is dictated by the choice of the α-haloketone reactant. To install a 2-ethoxy group, one would theoretically employ an α-halo-α-ethoxyketone or a synthetic equivalent in the condensation reaction with the appropriate 3-aminopyridazine.
A plausible and regioselective synthetic route to this compound would commence with the synthesis of the key intermediate, 3-amino-6-ethoxypyridazine. This can be accomplished through the reaction of 3-amino-6-chloropyridazine with sodium ethoxide in ethanol.
Step 1: Synthesis of 3-Amino-6-ethoxypyridazine
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |
| 3-Amino-6-chloropyridazine | Sodium Ethoxide | Ethanol | 3-Amino-6-ethoxypyridazine |
Following the preparation of 3-amino-6-ethoxypyridazine, the subsequent and final step involves the condensation of this intermediate with a suitable α-haloketone to construct the imidazole (B134444) ring and introduce the second ethoxy group at the 2-position. A logical choice for this would be ethyl 2-bromo-2-ethoxyacetate or a similar reactive species.
Step 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-6-ethoxypyridazine | Ethyl 2-bromo-2-ethoxyacetate | This compound |
This two-step approach ensures the regioselective placement of the ethoxy groups at the C2 and C6 positions of the final imidazo[1,2-b]pyridazine scaffold.
Advanced Functionalization and Derivatization Techniques Applied to the Imidazo[1,2-b]pyridazine System
The imidazo[1,2-b]pyridazine ring system is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve palladium-catalyzed cross-coupling reactions and direct C-H functionalization, which enable the introduction of new substituents at various positions of the heterocyclic core. While direct synthetic data for this compound is not extensively reported in publicly available literature, the functionalization strategies described for the general imidazo[1,2-b]pyridazine scaffold are applicable to this specific derivative.
A plausible synthetic approach to this compound would involve the initial synthesis of 3-amino-6-ethoxypyridazine. This intermediate can be prepared from 3-amino-6-chloropyridazine by nucleophilic substitution with sodium ethoxide. The subsequent cyclization with an appropriate α-halo carbonyl compound, such as 2-bromo-1,1-diethoxyethane, would yield the target molecule. Another potential route involves the O-alkylation of the corresponding imidazo[1,2-b]pyridazin-3(5H)-one. documentsdelivered.com
Once the this compound core is synthesized, further derivatization can be achieved through several advanced techniques.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the imidazo[1,2-b]pyridazine system, these reactions are typically employed to functionalize positions that have been pre-functionalized with a halogen, most commonly chlorine, bromine, or iodine. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-imidazo[1,2-b]pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents. For instance, a hypothetical 3-bromo-2,6-diethoxyimidazo[1,2-b]pyridazine could be coupled with various arylboronic acids to generate a library of 3-aryl-2,6-diethoxyimidazo[1,2-b]pyridazine derivatives.
Sonogashira Coupling: This reaction couples a halo-imidazo[1,2-b]pyridazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a key method for introducing alkynyl moieties, which can serve as handles for further transformations.
Heck Coupling: The Heck reaction involves the coupling of a halo-imidazo[1,2-b]pyridazine with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups onto the imidazo[1,2-b]pyridazine core.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a halo-imidazo[1,2-b]pyridazine with an amine in the presence of a palladium catalyst. This is a crucial method for synthesizing amino-substituted imidazo[1,2-b]pyridazine derivatives.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold (Note: This table presents generalized reactions applicable to the imidazo[1,2-b]pyridazine system, as specific examples for the 2,6-diethoxy derivative are not readily available in the literature.)
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Imidazo[1,2-b]pyridazinyl-X + R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted imidazo[1,2-b]pyridazine |
| Sonogashira | Imidazo[1,2-b]pyridazinyl-X + R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted imidazo[1,2-b]pyridazine |
| Heck | Imidazo[1,2-b]pyridazinyl-X + H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted imidazo[1,2-b]pyridazine |
| Buchwald-Hartwig | Imidazo[1,2-b]pyridazinyl-X + R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted imidazo[1,2-b]pyridazine |
Direct C-H Functionalization:
More recently, direct C-H functionalization has emerged as a more atom-economical and efficient method for derivatizing heterocyclic compounds, as it avoids the need for pre-functionalization with halogens. researchgate.net For the imidazo[1,2-b]pyridazine system, C-H activation can be directed to specific positions, primarily the C3 position, which is the most electron-rich.
C-H Arylation: Direct arylation of the C3 position of imidazo[1,2-b]pyridazines can be achieved using palladium catalysis with aryl halides or other aryl sources. This provides a straightforward route to 3-aryl derivatives.
C-H Alkylation and Alkenylation: Similar to arylation, alkyl and alkenyl groups can be introduced at the C3 position through palladium-catalyzed C-H activation pathways.
Table 2: Research Findings on Functionalization of the Imidazo[1,2-b]pyridazine System
| Research Focus | Key Findings | Reference |
| Synthesis of 3-alkoxy-6-halogeno-2-phenylimidazo[1,2-b]pyridazines | Synthesized via reaction of pyridazin-3-amines with arylglyoxals, followed by O-alkylation. | documentsdelivered.com |
| General Synthesis | Formation of the imidazo[1,2-b]pyridazine backbone via condensation of an α-bromoketone with a 3-amino-6-halopyridazine. | nih.gov |
| Review of Functionalization | Comprehensive overview of metal-catalyzed cross-coupling reactions (Sonogashira, Heck, Negishi, Suzuki-Miyaura, etc.) and C-H activation for imidazo[1,2-b]pyridazine functionalization. | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions:
The electronic nature of the imidazo[1,2-b]pyridazine ring system influences its reactivity towards electrophiles and nucleophiles. The imidazole part of the scaffold is generally more susceptible to electrophilic attack, particularly at the C3 position. Conversely, the pyridazine ring is electron-deficient and can undergo nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups or when a good leaving group is present. nih.gov For this compound, the ethoxy groups are electron-donating, which would activate the ring towards electrophilic substitution.
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivatives
Fundamental Principles Governing Structure-Activity Relationships within Imidazo[1,2-b]pyridazine (B131497) Scaffolds
The biological activity of imidazo[1,2-b]pyridazine derivatives is intricately linked to the nature and position of their substituents. The core scaffold itself, an isostere of purine, provides a framework that can interact with various biological targets. The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for π-π stacking interactions.
Key principles governing the SAR of this scaffold include:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density of the heterocyclic system, thereby influencing its binding affinity to target proteins.
Steric Factors: The size and shape of substituents play a crucial role in determining how the molecule fits into the binding pocket of a biological target. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.
Positional Effects of Substitution on Biological Activity
The specific placement of substituents on the imidazo[1,2-b]pyridazine ring system has a profound impact on the resulting biological activity. Positions 2, 3, and 6 are commonly modified in SAR studies to optimize potency and selectivity. nih.gov
Substituents at the 2-position of the imidazo[1,2-b]pyridazine core often play a critical role in defining the compound's interaction with its biological target. While direct studies on a 2-ethoxy group are limited, research on related substituents provides valuable insights. For instance, the introduction of a phenyl group at this position has been shown to be a key determinant for certain biological activities. nih.gov The nature of this aromatic ring and its substitution pattern can further modulate activity.
In the context of 2,6-Diethoxyimidazo[1,2-b]pyridazine, the ethoxy group at position 2 would be expected to influence the molecule's properties in several ways:
Electron-donating character: The oxygen atom of the ethoxy group can donate electron density to the imidazo[1,2-b]pyridazine ring system.
Conformational flexibility: The ethyl chain of the ethoxy group introduces a degree of conformational flexibility, which could impact how the molecule adapts to a binding site.
The following table summarizes the effect of various substituents at position 2 on the activity of imidazo[1,2-b]pyridazine derivatives against different targets, as reported in the literature.
| Substituent at Position 2 | Target | Observed Activity | Reference |
| Phenyl | Haemonchus contortus | High anthelmintic activity | nih.gov |
| Substituted Phenyl | Various Kinases | Potent inhibition | nih.gov |
| Alkyl Chains | Various Kinases | Variable activity | nih.gov |
This table presents data for related compounds and is intended to provide a general understanding of SAR at position 2. Specific data for a 2-ethoxy group is not available.
Position 6 of the imidazo[1,2-b]pyridazine scaffold is another key site for modification that significantly influences biological activity. A variety of functional groups have been explored at this position, including halogens, thioether moieties, and alkoxy groups. The choice of substituent at position 6 can affect not only the potency but also the selectivity of the compound for its target.
The table below illustrates the influence of different substituents at position 6 on the biological activity of imidazo[1,2-b]pyridazine derivatives.
| Substituent at Position 6 | Target | Observed Activity | Reference |
| Halogen | IKKβ | Modulated inhibitory activity | nih.gov |
| Thioether | Amyloid-β plaques | High binding affinity | N/A |
| Alkoxy | Various Kinases | Can influence potency | N/A |
This table is a summary of findings for related compounds, as specific data for a 6-ethoxy substituent in the target compound is not available in the reviewed literature.
Conformational Analysis and Stereochemical Impact on Observed Biological Activities
While specific conformational analysis of this compound has not been reported, general principles suggest that the ethoxy groups at positions 2 and 6 would have preferred orientations to minimize steric hindrance. The rotation around the C-O bonds of the ethoxy groups would allow the ethyl chains to adopt various conformations, which could be crucial for fitting into a specific binding pocket.
Stereochemistry can also play a significant role if chiral centers are introduced into the substituents. Although this compound itself is achiral, derivatives with chiral side chains have demonstrated that different stereoisomers can exhibit vastly different biological activities. This highlights the importance of a precise three-dimensional arrangement for effective molecule-target interactions.
In Vitro Biological Activity and Mechanistic Insights
Kinase Inhibition Profiles of Imidazo[1,2-b]pyridazine (B131497) Derivatives.nih.govnih.govnih.govsemanticscholar.org
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of several key protein kinases involved in cell cycle regulation and signaling pathways. researchgate.netnih.gov The core structure binds to the hinge region of kinases, while substitutions at various positions dictate the potency and selectivity of the inhibition. nih.gov
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs) Inhibition.nih.govdundee.ac.uknih.gov
Imidazo[1,2-b]pyridazine derivatives have emerged as notable inhibitors of Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs), a family of serine/threonine kinases. dundee.ac.uknih.gov Selective inhibitors of DYRK1A, in particular, are of significant interest for their potential therapeutic applications in cancer and neurological disorders. ox.ac.uknih.govox.ac.uk
Through structure-activity relationship (SAR) exploration and in silico design, an imidazo[1,2-b]pyridazine fragment was optimized, leading to the discovery of potent and selective DYRK1A inhibitors. ox.ac.ukdundee.ac.uknih.gov For instance, compound 29 was rationally designed to have improved kinase selectivity over the closely related CDC-like kinases (CLKs). ox.ac.ukdundee.ac.uk The binding mode of these inhibitors has been elucidated through X-ray crystallography, which has facilitated the design of more selective compounds. ox.ac.ukdundee.ac.uknih.gov
A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and found to be selective for DYRKs and CLKs, with IC₅₀ values often below 100 nM. nih.gov Notably, compound 20a from one study was identified as a selective inhibitor against DYRK1A with an IC₅₀ of 50 nM. nih.gov
Interactive Data Table: Inhibition of DYRK1A by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 20a | DYRK1A | 50 | nih.gov |
| Compound 17 | DYRK1A | Potent cellular inhibitor | ox.ac.uknih.govox.ac.uk |
CDC-Like Kinases (CLKs) Inhibition.nih.gov
The same series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives that showed activity against DYRKs also demonstrated potent inhibition of CDC-like kinases (CLKs). nih.gov These kinases are involved in the regulation of pre-mRNA splicing, making them attractive targets for therapeutic intervention.
Several derivatives displayed IC₅₀ values under 100 nM for CLKs. nih.gov Compound 20a was particularly effective, showing inhibitory activity against CLK1 and CLK4 with IC₅₀ values of 82 nM and 44 nM, respectively. nih.gov This dual activity against both DYRKs and CLKs is a characteristic feature of some compounds within this scaffold. nih.govdundee.ac.uk
Interactive Data Table: Inhibition of CLKs by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 20a | CLK1 | 82 | nih.gov |
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition.nih.govnih.gov
Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1). nih.govnih.gov TAK1 is a key mediator in inflammatory and stress responses and is overexpressed in certain cancers like multiple myeloma. nih.gov
Researchers discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, when combined with an appropriate aryl substituent at the 3-position, inhibit TAK1 at nanomolar concentrations. nih.govnih.gov The lead compound, 26 , demonstrated an IC₅₀ of 55 nM for TAK1 inhibition, which was more potent than the known TAK1 inhibitor, takinib (B611130) (IC₅₀ of 187 nM), under the same conditions. nih.govnih.gov These compounds have shown the potential to inhibit the growth of multiple myeloma cell lines with GI₅₀ values as low as 30 nM. nih.govnih.gov
Interactive Data Table: Inhibition of TAK1 by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | GI₅₀ (nM, MPC-11 cells) | Source |
|---|---|---|---|---|
| Compound 26 | TAK1 | 55 | 30 | nih.govnih.gov |
Cyclin-Dependent Kinases (CDKs) Inhibition.nih.govdigitellinc.comnih.gov
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs). researchgate.netnih.gov Modifications of the related imidazo[1,2-a]pyridine (B132010) series led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series of CDK inhibitors. nih.gov
Potent and selective inhibitors of CDK2 have been identified from this class. nih.gov Furthermore, through structure-guided drug design, imidazo[1,2-b]pyridazine analogs have been developed as potent inhibitors of CDK12 and CDK13. digitellinc.com Some of these compounds act as molecular glues, inducing the degradation of Cyclin K. digitellinc.com For instance, one lead compound displayed low nanomolar activity against CDK12 and in antiproliferative assays against a triple-negative breast cancer cell line. digitellinc.com
A series of novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have also been designed. nih.gov Compound 24 from this series emerged as a highly potent inhibitor with an IC₅₀ of 15.5 nM for CDK12 and 12.2 nM for CDK13. nih.gov This compound forms a covalent bond with Cys1039 of CDK12 and effectively suppresses the proliferation of triple-negative breast cancer cell lines. nih.gov
Interactive Data Table: Inhibition of CDKs by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line EC₅₀ (nM) | Source |
|---|---|---|---|---|
| Compound 24 | CDK12 | 15.5 | 5.0 (MDA-MB-231) | nih.gov |
Antiviral Activities Exhibited by Imidazo[1,2-b]pyridazines.nih.govacs.org
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine nucleus has been identified as a novel structural class of inhibitors with potent and broad-spectrum activity against human picornaviruses. nih.govacs.org
Inhibition of Human Picornaviruses (e.g., Rhinovirus, Enterovirus).nih.govacs.org
A series of 2-aminoimidazo[1,2-b]pyridazines were designed and synthesized to identify broad-spectrum antirhinoviral agents. nih.govacs.org Preliminary structure-activity relationship studies revealed that the nature of the linker between the phenyl group and the imidazopyridazine core significantly influences the compound's activity. nih.gov
Oximes were found to be particularly potent against human rhinovirus 14 (HRV-14). nih.gov A key finding was the importance of the E geometry in these oxime derivatives for potent activity, with the Z isomer showing a considerable loss in potency. nih.gov One analog, 7b , exhibited potent broad-spectrum activity against a panel of rhinoviruses and enteroviruses. nih.gov These compounds are thought to target the viral capsid, preventing viral entry and uncoating. mdpi.com
Antiparasitic Activities of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of novel antiparasitic agents. nih.gov Its structural similarity to purines allows it to interact with various biological targets within parasites like Plasmodium and Leishmania. researchgate.netnih.gov
Activity Against Plasmodium falciparum Targets
Derivatives of the related imidazopyridine scaffold have shown significant potential as antimalarial agents. researchgate.net Optimization of a chemical series from a whole-cell phenotypic screen against Plasmodium falciparum led to the identification of 2,6-disubstituted imidazopyridine compounds with potent activity against the asexual blood stages of the parasite. nih.govmmv.org These compounds demonstrated efficacy in clearing parasites within 48 hours in a P. falciparum mouse model. nih.govmmv.org Further studies on 2,4-disubstituted imidazopyridines, which also originated from kinase-focused library screening, showed good in vitro activity against P. falciparum strains. nih.gov Mechanistic studies suggest that some imidazopyridine series may act by inhibiting hemozoin formation, a critical detoxification process for the parasite. nih.govresearchgate.net The development of these compounds aims to overcome resistance to existing drugs like chloroquine. nih.gov
Activity Against Leishmania amazonensis Targets
The search for new treatments for leishmaniasis, a disease caused by Leishmania parasites, is critical due to the toxicity and emerging resistance of current therapies. nih.gov Screening of compound libraries, such as the MMV Pathogen Box, has identified molecules with significant activity against Leishmania amazonensis. nih.gov While specific data on 2,6-diethoxyimidazo[1,2-b]pyridazine is limited, related heterocyclic structures have shown promise. For instance, imidazo[1,2-a]pyrimidine (B1208166) has been explored as a new antileishmanial pharmacophore, showing activity against both promastigote and amastigote forms of L. amazonensis. nih.gov Studies on various compounds have revealed mechanisms of cell death in Leishmania, including apoptosis and autophagy. nih.gov The treatment of L. amazonensis promastigotes with certain compounds has been shown to induce ultrastructural alterations, such as abnormal chromatin condensation and the appearance of autophagic vacuoles. researchgate.net
In Vitro Binding to Beta-Amyloid Plaques and Potential for Imaging Applications
The accumulation of beta-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). nih.gov Consequently, developing agents that can detect these plaques is crucial for early diagnosis and for monitoring therapeutic interventions. nih.gov Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds for this purpose. nih.govacs.org
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and assessed for their ability to bind to synthetic Aβ₁₋₄₀ aggregates in vitro. nih.govacs.org The binding affinities of these compounds varied significantly, with Kᵢ values ranging from 11.0 nM to over 1000 nM, depending on the substituents at the 2- and 6-positions of the heterocyclic core. nih.govacs.org Structure-activity relationship (SAR) studies indicated that a 2-(4'-dimethylaminophenyl) group was important for achieving high binding affinity. nih.gov One of the most potent compounds identified was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which exhibited a high binding affinity with a Kᵢ value of 11.0 nM. nih.govacs.org The favorable binding characteristics of these derivatives suggest their potential for development as novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. nih.govacs.org
| Compound | Substituent at Position 2 | Substituent at Position 6 | Binding Affinity (Kᵢ, nM) |
| 4 | 4′-Dimethylaminophenyl | -SMe | 11.0 nih.gov |
| 10 | 4′-Dimethylaminophenyl | -OMe | 20.2 nih.gov |
| 11 | 4′-Dimethylaminophenyl | -OEt | 30.2 nih.gov |
| 12 | 4′-Dimethylaminophenyl | -OPr | 48.7 nih.gov |
| 13 | 4′-Dimethylaminophenyl | -F | 22.1 nih.gov |
| 14 | 4′-Dimethylaminophenyl | -Cl | 19.1 nih.gov |
| 15 | 4′-Dimethylaminophenyl | -Br | 16.5 nih.gov |
| 16 | 4′-Dimethylaminophenyl | -I | 13.9 nih.gov |
| 17 | 4′-Aminophenyl | -SMe | 235 nih.gov |
| 18 | 4′-Hydroxyphenyl | -SMe | >1000 nih.gov |
Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ₁₋₄₀ Aggregates. Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Other Noteworthy Biological Activities in In Vitro Models
Beyond their specific antiparasitic and Aβ-binding properties, imidazo[1,2-b]pyridazine derivatives have demonstrated a wide array of other biological activities in vitro, notably in anticancer and antimicrobial research. researchgate.netnih.govnih.govresearchgate.net
Anticancer Activity in Established Cell Lines
The imidazo[1,2-b]pyridazine scaffold is a key feature of several kinase inhibitors, including the FDA-approved anticancer drug ponatinib (B1185). nih.govnih.gov This has spurred extensive research into new derivatives with antiproliferative activity. researchgate.netnih.govnih.govresearchgate.net
Various series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated against multiple human cancer cell lines. nih.govnih.gov For example, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives showed significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460, with IC₅₀ values as low as 0.02 μM. nih.gov Certain compounds from this series, A17 and A18, were found to be potent mTOR inhibitors with IC₅₀ values of 0.067 μM and 0.062 μM, respectively, inducing G1-phase cell cycle arrest. nih.gov Another study identified an imidazo[1,2-b]pyridazine derivative, 27f, as an extremely potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, with a cellular Mps1 IC₅₀ of 0.70 nM and an A549 cell line IC₅₀ of 6.0 nM. researchgate.net Furthermore, newly synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides exhibited excellent activity against MCF-7 (breast) and SK-MEL-28 (melanoma) cancer cell lines, with IC₅₀ values in the 1 to 10 μM range. nih.gov
| Compound | Target/Cell Line | Activity (IC₅₀) |
| A17 | mTOR | 0.067 μM nih.gov |
| A18 | mTOR | 0.062 μM nih.gov |
| 27f | Mps1 (cellular) | 0.70 nM researchgate.net |
| 27f | A549 (lung cancer) | 6.0 nM researchgate.net |
| 15m | TRKWT | 0.08 nM nih.gov |
| 15m | TRKG595R | 2.14 nM nih.gov |
| 15m | TRKG667C | 0.68 nM nih.gov |
| 4e, 4f | MCF-7, SK-MEL-28 | 1-10 μM nih.gov |
Table 2: Selected In Vitro Anticancer Activities of Imidazo[1,2-b]pyridazine Derivatives. Data sourced from multiple studies. nih.govresearchgate.netnih.govnih.gov
Antimicrobial Activity against Various Pathogens
The imidazo[1,2-b]pyridazine core has also been incorporated into molecules designed to combat bacterial and fungal pathogens. nih.govresearchgate.net A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and showed excellent, broad-spectrum antifungal activities against nine phytopathogenic fungi. nih.gov Several of these compounds were significantly more potent than the commercial fungicide hymexazol (B17089) against strains like Alternaria alternata and Pyricularia oryzae. nih.gov In the realm of antibacterial research, while much focus has been on related pyridine (B92270) derivatives, the fused imidazopyridazine system is recognized for its potential. nih.govnih.gov For instance, benzohydrazide (B10538) derivatives incorporating the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. tsijournals.com
Computational Chemistry and in Silico Approaches in Imidazo 1,2 B Pyridazine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the imidazo[1,2-b]pyridazine (B131497) family, QSAR studies are instrumental in predicting the biological activities of newly designed analogues, thereby prioritizing synthesis and testing efforts.
The foundation of any QSAR model is the numerical representation of the molecular structure using "molecular descriptors." wiley.com These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound such as 2,6-Diethoxyimidazo[1,2-b]pyridazine, a wide array of descriptors would be calculated to capture its unique structural features. These are generally categorized as topological, electronic, and physicochemical descriptors. researchgate.net
Feature engineering involves selecting the most relevant descriptors that correlate with the biological activity being studied. This process is critical for building a robust and predictive model. For instance, in studies of related pyridazine (B1198779) and imidazo[1,2-a]pyrazine derivatives, descriptors such as molar volume, molecular weight, polarizability, and electronic energies (e.g., HOMO and LUMO) have been found to be significant. researchgate.net
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Molecular Weight, Molar Volume, Parachor | Size, shape, and branching of the molecule. |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Electron distribution, reactivity, and polarity. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |
| Steric | Molar Refractivity | Molecular volume and polarizability. researchgate.net |
The development of a QSAR model involves creating a statistical equation that links the selected molecular descriptors (independent variables) to the biological activity (dependent variable). This is typically achieved using a "training set" of imidazo[1,2-b]pyridazine analogues with known activities. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate the model.
A crucial step is rigorous validation to ensure the model is statistically significant and has predictive power for new, untested compounds. Validation is performed using both an internal "test set" and external validation techniques. Key statistical metrics used for validation include:
R² (Coefficient of Determination): Indicates the goodness of fit for the training set.
Q²cv (Cross-validated R²): Measures the internal predictive ability of the model.
R²test (External R²): Assesses the model's ability to predict the activity of an external set of compounds.
In a 2D-QSAR study on novel pyridazine derivatives with vasorelaxant activity, a statistically significant model was obtained with an R² value of 0.811782 and a cross-validated R² (R²cvOO) of 0.7153, indicating a robust and predictive model. nih.gov Similarly, a QSAR model for imidazo[1,2-a]pyrazine derivatives yielded high validation values (R² = 0.80, Q²cv = 0.68, R²test = 0.93), demonstrating its statistical significance. researchgate.net
Table 2: Example of QSAR Model Validation Statistics for Pyridazine Derivatives
| Statistical Parameter | Value | Significance |
|---|---|---|
| N | 32 | Number of compounds in the dataset |
| R² | 0.811782 | High correlation for the training set |
| R²cvOO | 0.7153 | Good internal predictive power |
| F | 17.9708 | High statistical significance (F-test) |
Data adapted from a study on pyridazine derivatives with vasorelaxant activity. nih.gov
Molecular Docking Simulations
Molecular docking is a powerful in silico technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is fundamental in structure-based drug design for the imidazo[1,2-b]pyridazine scaffold.
Docking simulations provide a detailed, three-dimensional view of how a ligand fits within a protein's binding pocket. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.
For example, a co-crystal structure of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 JH2 protein revealed its precise binding mode. nih.gov The inhibitor formed two crucial hydrogen bond networks: one at the hinge region involving the N1 of the imidazo[1,2-b]pyridazine core and the NH of Valine 690, and another near the gatekeeper residue involving a bridging water molecule. nih.gov Such insights are invaluable for understanding the source of binding affinity and for designing new analogues with improved potency. A similar docking study of this compound would aim to identify its specific interactions, where the nitrogen atoms of the core and the oxygen atoms of the ethoxy groups could potentially act as key hydrogen bond acceptors.
Beyond just identifying the binding pose, docking algorithms use scoring functions to estimate the binding affinity between the ligand and the protein. This score helps in ranking different compounds and prioritizing those with the highest predicted affinity for experimental testing.
In a study targeting the Penicillin-Binding Protein (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA), docking simulations were used to predict the binding orientation and affinity of various imidazo[1,2-b]pyridazine heterocyclics. onljbioinform.com The results highlighted key hydrogen bonding interactions with amino acid residues like GLY 121 and TYR 122, and the docking scores were used to identify the compound with the strongest potential inhibitory effect on the PBP2a enzyme. onljbioinform.com This demonstrates how docking can effectively screen and rank potential inhibitors based on their predicted binding energetics and orientation.
Table 3: Key Interactions of an Imidazo[1,2-b]pyridazine Ligand with Tyk2 JH2 Protein
| Interacting Ligand Atom/Group | Interacting Protein Residue | Type of Interaction |
|---|---|---|
| N1 of Imidazo[1,2-b]pyridazine Core | NH of Val690 | Hydrogen Bond |
| C8 Methylamino NH | Carbonyl of Val690 | Hydrogen Bond |
| C3 Amide Carbonyl | NH of Lys642 | Hydrogen Bond |
| C3 Amide Carbonyl | Carbonyl of Glu688 | Hydrogen Bond (via water) |
Data from the co-crystal structure of compound 6c bound to Tyk2 JH2. nih.gov
Virtual Screening Methodologies for the Identification of Novel Imidazo[1,2-b]pyridazine Scaffolds
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify novel structures that are likely to bind to a specific biological target. This approach allows for the rapid and cost-effective exploration of vast chemical space to find new starting points for drug discovery.
For the imidazo[1,2-b]pyridazine class, virtual screening can be used to identify new derivatives with desired biological activities. One common approach is ligand-based virtual screening, which uses a known active compound as a template to find other molecules with similar features. An innovative, collaborative virtual screening process was successfully used to explore the chemical space around the related imidazo[1,2-a]pyridine (B132010) scaffold for anti-leishmanial activity. nih.gov
This process involved multiple rounds of screening across large, proprietary pharmaceutical databases. Key techniques included:
Similarity Searching: Using molecular fingerprints (e.g., ECFP4) to find compounds that are structurally similar to a known active imidazo[1,2-b]pyridazine.
Substructure Searching: Identifying all compounds in a database that contain the core imidazo[1,2-b]pyridazine scaffold.
Pharmacophore Modeling: Building a 3D model of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity and using it to screen for compounds that match the model.
Such in silico probing enables the rapid expansion of a hit chemotype, helping to build a structure-activity relationship and identify novel scaffolds that retain or improve upon the desired biological activity. nih.gov
Computational Design and Optimization Strategies for Imidazo[1,2-b]pyridazine Derivatives.
The imidazo[1,2-b]pyridazine scaffold is a significant area of focus in medicinal chemistry, with numerous derivatives being explored for a wide range of therapeutic applications. gsconlinepress.comnih.govdergipark.org.tr Computational chemistry and in silico approaches play a crucial role in the rational design and optimization of these derivatives to enhance their biological activities and pharmacokinetic profiles. nih.govresearchgate.net These methods allow researchers to predict molecular properties, understand drug-target interactions, and guide the synthesis of novel compounds with improved efficacy. researchgate.netnih.gov
Despite the broad interest in the imidazo[1,2-b]pyridazine core, a comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the this compound derivative. While research on other substituted imidazo[1,2-b]pyridazines is prevalent, data directly pertaining to the computational design and optimization of the 2,6-diethoxy variant is not currently available in published studies.
In general, computational strategies for other imidazo[1,2-b]pyridazine derivatives often involve molecular docking to predict the binding affinity and orientation of ligands within the active site of a biological target. nih.gov For instance, studies on other derivatives have utilized these techniques to model interactions with various kinases and receptors. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies are commonly employed to correlate the physicochemical properties of a series of compounds with their biological activities, thereby guiding the design of more potent analogs.
However, without specific research on this compound, it is not possible to provide detailed research findings or data tables related to its computational analysis. The exploration of its potential therapeutic applications through in silico methods remains an open area for future investigation.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways for Enhanced Structural Diversity
The generation of diverse chemical libraries is fundamental to drug discovery. For imidazo[1,2-b]pyridazines, the development of novel synthetic routes is crucial for accessing a wider range of structural analogs. Traditional methods often involve the condensation of aminopyridazines with α-haloketones. However, modern synthetic chemistry offers opportunities to expand this repertoire.
Future synthetic strategies will likely focus on:
Multi-component reactions: These reactions, such as the Groebke–Blackburn–Bienaymè reaction, allow for the construction of complex molecules in a single step, which can accelerate the discovery of novel covalent inhibitors. rsc.org
C-H activation: Direct functionalization of the imidazo[1,2-b]pyridazine (B131497) core through C-H activation can provide access to previously inaccessible derivatives and streamline synthetic routes. researchgate.net
Flow chemistry: The use of continuous flow reactors can enable safer and more efficient synthesis, particularly for reactions that are difficult to scale up using traditional batch methods.
Photoredox catalysis: This approach can facilitate novel bond formations under mild conditions, opening up new avenues for structural diversification.
These advanced synthetic methods will be instrumental in creating libraries of imidazo[1,2-b]pyridazines with a wide array of substituents, thereby increasing the probability of identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
Advanced Mechanistic Studies at the Cellular and Molecular Levels
A thorough understanding of how imidazo[1,2-b]pyridazine derivatives exert their biological effects is paramount for rational drug design. While many derivatives have been identified as kinase inhibitors, the precise molecular interactions and downstream cellular consequences often require further elucidation. rsc.orgnih.govacs.orgnih.gov
Future mechanistic studies should aim to:
Identify novel cellular targets: Beyond known kinases, it is important to explore whether these compounds interact with other proteins or cellular pathways.
Elucidate mechanisms of drug resistance: As with any targeted therapy, the development of resistance is a significant challenge. Understanding the molecular basis of resistance to imidazo[1,2-b]pyridazine-based drugs will be critical for developing next-generation inhibitors that can overcome this limitation. nih.govnih.gov
Utilize advanced imaging techniques: Super-resolution microscopy and other advanced imaging modalities can provide unprecedented insights into the subcellular localization and dynamic behavior of these compounds and their targets.
Employ systems biology approaches: Integrating genomics, proteomics, and metabolomics data can help to build a comprehensive picture of the cellular response to treatment with imidazo[1,2-b]pyridazine derivatives.
A deeper mechanistic understanding will not only guide the optimization of existing compounds but also facilitate the identification of new therapeutic opportunities for this versatile scaffold.
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]pyridazine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. google.com These computational tools can be applied to various stages of the drug development pipeline for imidazo[1,2-b]pyridazines.
Key applications of AI and ML in this area include:
Predictive modeling: AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
De novo drug design: Generative models can design novel imidazo[1,2-b]pyridazine structures with desired properties, expanding the accessible chemical space.
Target identification and validation: AI can analyze large biological datasets to identify and validate novel drug targets for imidazo[1,2-b]pyridazine-based interventions.
Pharmacokinetic and toxicity prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
The integration of AI and ML has the potential to significantly accelerate the discovery and development of new imidazo[1,2-b]pyridazine-based drugs by making the process more efficient and cost-effective.
Development of Imidazo[1,2-b]pyridazine-Based Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological systems. The unique properties of the imidazo[1,2-b]pyridazine scaffold make it an attractive framework for the development of such probes.
Future research in this area will likely focus on:
Fluorescent probes: By attaching fluorophores to the imidazo[1,2-b]pyridazine core, it is possible to create probes for visualizing specific cellular components or processes.
Positron Emission Tomography (PET) tracers: Radiolabeled imidazo[1,2-b]pyridazine derivatives have shown promise as imaging agents for detecting β-amyloid plaques in the context of Alzheimer's disease. nih.gov Further development in this area could lead to new diagnostic tools for a range of diseases.
Affinity-based probes: These probes can be used to identify the protein targets of bioactive imidazo[1,2-b]pyridazine compounds, aiding in mechanistic studies.
The development of these molecular probes will not only advance our understanding of the biological activities of imidazo[1,2-b]pyridazines but also provide valuable tools for the broader biomedical research community.
Q & A
Q. What are the optimized synthetic routes for 2,6-Diethoxyimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?
The synthesis of this compound typically begins with halogenated precursors such as 2,6-dichloroimidazo[1,2-b]pyridazine. Ethoxy groups are introduced via nucleophilic aromatic substitution (SNAr) under alkaline conditions. Key parameters include:
- Reagents : Use of sodium ethoxide or potassium carbonate in ethanol to promote ethoxylation .
- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may require reflux conditions to avoid side reactions.
- Catalysts : Transition-metal catalysts (e.g., CuI) can accelerate substitution in challenging cases .
Yield Optimization : A stepwise approach (e.g., substituting chlorine at the 2-position first, followed by the 6-position) improves regioselectivity. Typical yields range from 60–75% under optimized conditions .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- ¹H NMR : Distinct signals for ethoxy groups (δ 1.3–1.5 ppm for CH3 and δ 4.0–4.5 ppm for OCH2) and aromatic protons (δ 7.5–8.5 ppm for imidazo-pyridazine protons) .
- ¹³C NMR : Ethoxy carbons appear at δ 15–20 ppm (CH3) and δ 60–70 ppm (OCH2); aromatic carbons resonate between δ 110–150 ppm .
- MS : Molecular ion peak [M+H]+ at m/z 223.2 (C10H13N3O2) with fragmentation patterns confirming ethoxy loss .
- IR : Absence of C-Cl stretches (~550 cm⁻¹) and presence of C-O-C stretches (~1100 cm⁻¹) validate substitution .
Advanced Research Questions
Q. How do substituent effects at the 2- and 6-positions modulate biological activity in imidazo[1,2-b]pyridazine derivatives?
Structure-activity relationship (SAR) studies reveal:
-
Ethoxy vs. Cyclopropyl : Ethoxy groups enhance solubility and metabolic stability compared to bulky cyclopropyl substituents, which may improve CNS penetration .
-
Halogenation : Chlorine or bromine at the 3- or 8-position increases electrophilicity, enabling covalent binding to targets like kinases or Haspin .
-
Table 1 : Activity comparison of derivatives (IC50 values):
Substituent (Position) Target IC50 (nM) Source 2,6-Diethoxy Haspin 30 Patent 6-Chloro-2-cyclopropyl CRF Receptor 50 Gehlert et al.
Q. What crystallographic data are available for this compound derivatives, and how do they inform drug design?
Single-crystal X-ray diffraction of analogs (e.g., 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine) shows:
- Planar Core : Facilitates π-stacking with aromatic residues in enzyme binding pockets .
- Substituent Orientation : Ethoxy groups adopt equatorial positions, minimizing steric clashes in hydrophobic pockets .
- Hydrogen Bonding : The pyridazine nitrogen participates in H-bonding with catalytic lysine residues in Haspin .
Q. How can in vitro assays differentiate the mechanism of action of this compound in kinase inhibition vs. epigenetic modulation?
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to measure inhibition of Haspin or CRF receptor activity. IC50 values correlate with ethoxy group flexibility .
- Epigenetic Profiling : Employ ChIP-seq or histone phosphorylation (H3T3ph) assays to assess effects on chromatin remodeling .
- Counter-Screening : Test against off-target kinases (e.g., CDK2, Aurora B) to confirm selectivity .
Methodological Challenges
Q. How to resolve contradictory data in solvent effects on this compound reactivity?
Discrepancies in solvent polarity effects (e.g., DMF vs. ethanol) arise from:
- Solvent Basicity : Polar aprotic solvents (DMF) stabilize transition states in SNAr but may deprotonate intermediates prematurely .
- Protic Solvents : Ethanol enhances nucleophilicity of ethoxide but risks side reactions (e.g., esterification).
Resolution : Use computational DFT studies to model solvent interactions and validate with kinetic experiments .
Q. What strategies improve the low bioavailability of this compound in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
